2-Methyltetradecyl acrylate

Beschreibung

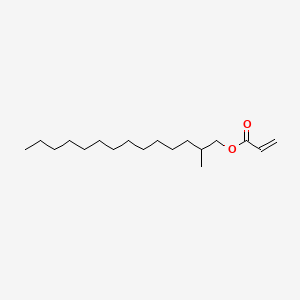

2-Methyltetradecyl acrylate (CAS: Not explicitly provided in evidence) is a branched-chain acrylate ester characterized by a tetradecyl (C14) alkyl group with a methyl substituent. Its structure combines a long hydrophobic chain with a reactive acrylate group, making it suitable for applications requiring flexibility, UV curability, and low volatility.

Eigenschaften

CAS-Nummer |

93804-51-4 |

|---|---|

Molekularformel |

C18H34O2 |

Molekulargewicht |

282.5 g/mol |

IUPAC-Name |

2-methyltetradecyl prop-2-enoate |

InChI |

InChI=1S/C18H34O2/c1-4-6-7-8-9-10-11-12-13-14-15-17(3)16-20-18(19)5-2/h5,17H,2,4,6-16H2,1,3H3 |

InChI-Schlüssel |

UHSGJVXENOKVTE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC(C)COC(=O)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Methyltetradecylacrylat beinhaltet typischerweise die Veresterung von Acrylsäure mit 2-Methyltetradecanol. Diese Reaktion wird oft durch saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um das Entfernen von Wasser zu erleichtern, wodurch die Reaktion bis zur Vollständigkeit getrieben wird .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von 2-Methyltetradecylacrylat durch kontinuierliche Verfahren erfolgen. Diese Verfahren beinhalten die Reaktion von Acrylsäure mit 2-Methyltetradecanol in Gegenwart eines Katalysators und eines Dehydratisierungsmittels. Das kontinuierliche Verfahren bietet Vorteile wie verbesserte Reaktionssteuerung, höhere Ausbeuten und eine reduzierte Bildung von Nebenprodukten .

Analyse Chemischer Reaktionen

Polymerization Reactions

2-Methyltetradecyl acrylate, like other alkyl acrylates, undergoes free-radical polymerization and step-growth polymerization . These reactions are critical for synthesizing polymers with tailored properties.

-

Free-Radical Polymerization :

Initiated by thermal or light-induced decomposition of initiators (e.g., AIBN), this process involves chain-growth mechanisms. The reaction typically occurs in solvents like anisole or THF, with temperature control (e.g., 70°C) to regulate reaction kinetics . For methyl acrylate, backbiting and β-scission reactions can occur during polymerization, leading to structural diversification in the polymer chains . -

Step-Growth Polymerization :

Alkyl acrylates can undergo oxa-Michael addition and transesterification with diols, forming alternating copolymers. For example, methyl acrylate reacts with diols under base catalysis (e.g., DBU) to generate polymers with molecular weights up to 950 Da and low dispersity (Đ = 1.6) . The reaction conditions (e.g., temperature, catalyst) significantly influence polymerization efficiency and structure.

| Reaction Conditions | Alkyl Group | Catalyst | Mₙ (Da) | Đ |

|---|---|---|---|---|

| 50°C → 80°C, 24 h | Methyl | DBU (5%) | 910 | 1.5 |

| 50°C → 80°C, 24 h | Ethyl | DBU (5%) | 950 | 1.6 |

| Data adapted from alkyl acrylate studies . |

Michael Addition Reactions

As a Michael acceptor , this compound reacts with nucleophiles (e.g., thiols, amines) under base catalysis. This reaction is critical for synthesizing functional polymers or cross-linked materials.

-

Thiol-Acrylate Reaction :

Thiols add to the α,β-unsaturated ester group via a radical-mediated or nucleophilic mechanism , depending on the catalyst. For example, DMAP or phosphines promote nucleophilic attack, while strong bases (e.g., TBD) favor Michael addition . -

Amino Derivatives :

Amines react with methyl acrylate in a Lewis base-catalyzed Michael addition , yielding β-alanine derivatives. This reaction is foundational for synthesizing biocompatible materials .

Transesterification

Alkyl acrylates undergo transesterification with alcohols, enabling structural modifications in polymers. For instance, methyl acrylate reacts with methanol under acid catalysis (e.g., sulfuric acid) to form low-boiling azeotropes, a process used in industrial production .

Comparison of Radical Reactivity

Studies on acrylate radicals reveal differences in reaction barriers (ΔE TS) between primary and tertiary radicals. For example, acrylic acid radicals (ACR) exhibit lower barriers than methacrylic acid radicals (MA), influencing reaction rates and product stability .

| Reactant | ΔE TS (kcal/mol) | ΔE prod (kcal/mol) |

|---|---|---|

| ACR + ACR | 5.4 | −16.6 |

| MA + ACR | 7.2 | −11.6 |

| Data adapted from computational studies . |

Wissenschaftliche Forschungsanwendungen

Adhesives and Sealants

2-Methyltetradecyl acrylate is widely used in formulating pressure-sensitive adhesives (PSAs). Its hydrophobic nature and flexibility contribute to improved adhesion properties and durability in various environmental conditions.

- Case Study : Research demonstrated that incorporating this compound into PSA formulations significantly increased peel strength and tackiness compared to traditional formulations. This enhancement is crucial for applications in automotive and construction industries where strong bonds are required under varying conditions.

Coatings

The compound is also utilized in coatings due to its excellent film-forming capabilities and resistance to environmental degradation.

- Data Table: Coating Properties

| Property | Value |

|---|---|

| Gloss | High |

| Water Resistance | Excellent |

| UV Stability | Good |

| Flexibility | High |

- Case Study : A study on exterior coatings showed that formulations containing this compound exhibited superior weathering resistance and maintained gloss over extended periods compared to conventional acrylic coatings.

Polymerization Processes

This compound serves as a monomer in radical polymerization processes, leading to the development of specialty polymers with tailored properties.

- Research Findings : Investigations into copolymerization with other acrylates revealed that the inclusion of this compound enhanced thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications.

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound-based materials, particularly in drug delivery systems.

- Case Study : A notable study explored the use of this compound in creating biocompatible hydrogels for controlled drug release. The hydrophobic characteristics allowed for sustained release profiles, making it a candidate for therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Methyltetradecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of various polymeric materials. The molecular targets and pathways involved include radical-mediated polymerization and Michael addition reactions, which allow for the formation of complex polymer structures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. Structural and Functional Group Variations

Short-Chain Acrylates (e.g., Methyl Acrylate, Ethyl Acrylate):

- Methyl acrylate (CAS 96-33-3) has a simple methyl ester group, offering high reactivity in polymerization but higher volatility and odor .

- Ethyl acrylate shares similar reactivity but with slightly reduced volatility due to its ethyl group. Catalytic C–H activation studies show ethyl acrylate yields 44% product vs. methyl acrylate’s 40%, suggesting chain length influences reaction efficiency .

- 2-Methyltetradecyl acrylate , with its long alkyl chain, likely exhibits significantly lower volatility and slower polymerization kinetics compared to these shorter-chain analogs.

- Glycidyl methacrylate (epoxy-acrylate hybrid) combines epoxide and acrylate functionalities, enabling dual curing mechanisms (UV/thermal) and hard, abrasion-resistant polymers . this compound lacks polar functional groups, favoring hydrophobic applications (e.g., coatings, lubricants) but limiting compatibility with hydrophilic systems.

Long-Chain/Bulky Acrylates (e.g., 2-Methyl-2-Adamantyl Acrylate):

2.2. Reactivity and Polymerization Behavior

Odor Activity:

Unsaturated acrylates like (E)-3-hexenyl acrylate exhibit extremely low odor thresholds (0.014 ng/L air) due to double bond positioning near the ester group . In contrast, saturated acrylates like this compound likely have higher odor thresholds, reducing sensory impact.Polymerization Pathways:

Methyl and ethyl acrylates often form homopolymers or copolymers with styrene or vinyl acetate . The long alkyl chain in this compound may hinder radical polymerization rates but enhance plasticizing effects in final products.

2.3. Physical and Material Properties

| Property | This compound | Methyl Acrylate | 2-Hydroxyethyl Acrylate | Glycidyl Methacrylate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~270 (estimated) | 86.09 | 116.12 | 142.15 |

| Volatility | Low | High | Moderate | Moderate |

| Key Application | Flexible coatings | Adhesives | Hydrogels | Durable resins |

Research Findings and Trends

- Structural Influence on Reactivity:

The position of functional groups (e.g., double bonds, hydroxyl) critically impacts acrylate behavior. For example, (E)-3-hexenyl acrylate’s low odor threshold is attributed to its double bond position , while hydroxyethyl acrylate’s hydroxyl group enables hydrogen bonding in copolymers . - Chain Length and Applications: Long-chain acrylates like 2-methyltetradecyl are prioritized for applications demanding flexibility and low migration (e.g., plasticizers), whereas short-chain variants excel in adhesives and fast-curing resins .

Biologische Aktivität

2-Methyltetradecyl acrylate is a member of the acrylate family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This compound is characterized by its unique alkyl chain, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is . Its structure can be represented as follows:

This structure features an acrylate functional group, which is known for its reactivity and ability to form polymers.

Antiproliferative Effects

Recent studies have indicated that acrylate derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related study demonstrated that certain methyl acrylate esters showed potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 2.57 ± 0.16 μM, suggesting a strong potential for developing anticancer agents based on acrylate scaffolds . Although specific data for this compound is limited, its structural similarities to other active acrylates imply potential biological effects.

The mechanisms through which acrylates exert their biological effects include:

- Inhibition of Tubulin Polymerization : Many acrylates act as inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division.

- Induction of Apoptosis : Compounds similar to this compound have been shown to increase the expression levels of pro-apoptotic factors such as p53 and Bax while decreasing anti-apoptotic factors like Bcl-2 .

- Transcription Factor Modulation : The activity of transcription factors (TFs) can also be altered by these compounds, leading to changes in gene expression that can promote or inhibit cell proliferation .

Study on Related Acrylates

A study evaluated the biological activity of various acrylates using a multiplex reporter system to assess transcription factor activity profiles (TFAPs). The findings highlighted that different perturbagens elicited distinct TFAP signatures in human cells, indicating that similar methodologies could be applied to study this compound's bioactivity .

Toxicological Studies

Toxicological assessments have indicated that methyl acrylates can induce mutations in mammalian cells under certain conditions but do not consistently show carcinogenic effects in vivo . These findings suggest a need for further investigation into the safety profile of this compound.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.